An In-depth Technical Guide to the Synthesis of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway for the preparation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, p-anisidine, and proceeds through the formation of a quinolone intermediate, which is subsequently formylated to yield the target compound. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the chemical pathway and experimental workflow to facilitate practical implementation by researchers, scientists, and drug development professionals. While the synthesis does not start directly from 2-aminophenol, it utilizes a closely related and more commercially viable precursor, p-anisidine.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of a wide array of natural products and synthetic pharmaceuticals. These scaffolds are known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The functionalization of the quinoline nucleus with various substituents, such as hydroxyl and carbaldehyde groups, provides versatile handles for the synthesis of more complex molecules and the development of novel therapeutic agents.
2-Hydroxy-6-methoxyquinoline-3-carbaldehyde, in particular, is a key intermediate for the synthesis of various bioactive molecules. The presence of the 2-hydroxy (or its tautomeric 2-oxo form), 3-formyl, and 6-methoxy groups on the quinoline ring system offers multiple points for chemical modification, making it an attractive target for organic synthesis.
This guide details a reliable two-step synthesis of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde starting from p-anisidine. The chosen synthetic strategy involves an initial Conrad-Limpach reaction to construct the quinolone core, followed by a Vilsmeier-Haack reaction for the regioselective introduction of the carbaldehyde group at the C-3 position.
Synthetic Strategy Overview
The synthesis of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde is most effectively achieved through a two-step sequence, starting from p-anisidine:
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Conrad-Limpach Synthesis: Formation of the intermediate, 6-methoxy-1H-quinolin-2-one, by the reaction of p-anisidine with diethyl malonate. This reaction proceeds via an initial condensation to form an enamine, followed by a thermal cyclization.
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Vilsmeier-Haack Formylation: Regioselective formylation of the electron-rich 6-methoxy-1H-quinolin-2-one at the C-3 position using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
This strategy is advantageous due to the commercial availability and low cost of the starting materials, as well as the generally high yields and selectivity of the reactions.
Figure 1: Overall synthetic workflow for the preparation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde.
Experimental Protocols
Step 1: Synthesis of 6-Methoxy-1H-quinolin-2-one
This step is achieved via the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester (in this case, diethyl malonate) followed by thermal cyclization.[1][2][3]
Reaction Scheme:
Figure 2: Conrad-Limpach synthesis of 6-methoxy-1H-quinolin-2-one.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Anisidine | 123.15 | 12.3 g | 0.1 |
| Diethyl malonate | 160.17 | 17.6 g (16.0 mL) | 0.11 |
| Diphenyl ether | 170.21 | 100 mL | - |
Procedure:
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A mixture of p-anisidine (12.3 g, 0.1 mol) and diethyl malonate (17.6 g, 0.11 mol) is heated at 140-150 °C for 1 hour. During this time, ethanol is distilled from the reaction mixture.
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The temperature is then raised to 250 °C for 30 minutes to effect cyclization.
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The reaction mixture is cooled to below 100 °C and poured into 200 mL of petroleum ether.
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The precipitated solid is collected by filtration, washed with petroleum ether, and then recrystallized from ethanol or acetic acid to afford 6-methoxy-1H-quinolin-2-one as a crystalline solid.
Quantitative Data:
| Parameter | Value |
| Yield | Typically 75-85% |
| Melting Point | 214-216 °C |
| Appearance | White to off-white crystalline solid |
Spectroscopic Data for 6-Methoxy-1H-quinolin-2-one:
| Spectroscopy | Data |
| ¹H NMR (DMSO-d₆) | δ 11.6 (s, 1H, NH), 7.8 (d, 1H), 7.4 (d, 1H), 7.2 (dd, 1H), 7.0 (d, 1H), 6.3 (d, 1H), 3.8 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆) | δ 163.8, 155.4, 138.6, 132.1, 122.3, 120.8, 119.5, 115.7, 108.1, 55.9 |
| IR (KBr, cm⁻¹) | 3150-2950 (N-H, C-H), 1660 (C=O), 1610, 1500, 1450 |
Step 2: Synthesis of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde
This step involves the Vilsmeier-Haack formylation of the 6-methoxy-1H-quinolin-2-one intermediate. The electron-donating methoxy group and the lactam ring activate the quinolone system, directing the electrophilic substitution to the C-3 position.[4][5][6]
Reaction Scheme:
Figure 3: Vilsmeier-Haack formylation to yield the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Methoxy-1H-quinolin-2-one | 175.18 | 8.75 g | 0.05 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 23.0 g (14.0 mL) | 0.15 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
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In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, phosphorus oxychloride (14.0 mL, 0.15 mol) is added dropwise to ice-cooled N,N-dimethylformamide (50 mL) with stirring, maintaining the temperature below 10 °C.
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After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-10 °C to form the Vilsmeier reagent.
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6-Methoxy-1H-quinolin-2-one (8.75 g, 0.05 mol) is added portion-wise to the Vilsmeier reagent.
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The reaction mixture is then heated to 80-90 °C and maintained at this temperature for 4-6 hours.
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After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.
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The resulting solution is neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate is formed.
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The solid product is collected by filtration, washed thoroughly with water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture to afford pure 2-hydroxy-6-methoxyquinoline-3-carbaldehyde.
Quantitative Data:
| Parameter | Value |
| Yield | Typically 65-75% |
| Melting Point | >300 °C |
| Appearance | Yellow to pale-yellow solid |
Characterization of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde
The structure and purity of the final product can be confirmed by various spectroscopic methods.
Physicochemical Properties: [7]
| Property | Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| CAS Number | 123990-78-3 |
Spectroscopic Data:
| Spectroscopy | Data |
| ¹H NMR (DMSO-d₆) | δ 12.1 (s, 1H, OH/NH), 10.2 (s, 1H, CHO), 8.3 (s, 1H, H-4), 7.5 (d, 1H, H-5), 7.3 (dd, 1H, H-7), 7.1 (d, 1H, H-8), 3.8 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆) | δ 190.5 (CHO), 162.1 (C=O), 156.0 (C-6), 145.2 (C-4), 138.0 (C-8a), 123.5 (C-5), 121.8 (C-7), 117.5 (C-4a), 115.0 (C-3), 107.9 (C-8), 55.8 (OCH₃) |
| IR (KBr, cm⁻¹) | 3400-3200 (O-H/N-H), 1680 (C=O, aldehyde), 1650 (C=O, lactam), 1610, 1500 |
| Mass Spec (ESI-MS) | m/z 204.06 [M+H]⁺, 202.05 [M-H]⁻ |
Conclusion
This technical guide outlines a reliable and scalable two-step synthesis for 2-hydroxy-6-methoxyquinoline-3-carbaldehyde from p-anisidine. The described protocols for the Conrad-Limpach synthesis and the Vilsmeier-Haack formylation are well-established reactions that provide good yields of the desired products. The comprehensive experimental details and characterization data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient preparation of this versatile quinoline derivative for further investigation and application.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Conrad-Limpach Cyclization [drugfuture.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. 2-Hydroxy-6-methoxy-3-quinolinecarbaldehyde | C11H9NO3 | CID 802432 - PubChem [pubchem.ncbi.nlm.nih.gov]
